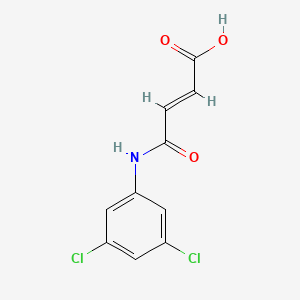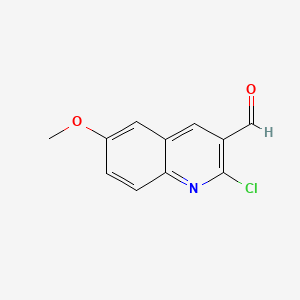
2-Chlor-6-methoxychinolin-3-carbaldehyd
Übersicht
Beschreibung
2-Chloro-6-methoxyquinoline-3-carbaldehyde is a substituted quinoline derivative with the molecular formula C11H8ClNO2. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of dyes, pharmaceuticals, and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methoxyquinoline-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
Target of Action
It is known that the compound is used in the synthesis of various heterocyclic organic compounds , suggesting that its targets could be diverse depending on the specific derivative and its biological application.
Mode of Action
It is known to be involved in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that the compound may interact with its targets through these chemical structures.
Biochemical Pathways
Given its role in the synthesis of heterocyclic organic compounds , it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific derivative and its biological application.
Result of Action
Given its role in the synthesis of heterocyclic organic compounds , it can be inferred that the compound may have diverse effects depending on the specific derivative and its biological application.
Action Environment
It is known that the compound is air sensitive and should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents . This suggests that certain environmental conditions could potentially affect the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
2-Chloro-6-methoxyquinoline-3-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group and chlorine atom. It interacts with various enzymes and proteins, facilitating reactions such as addition, reduction, condensation, and substitution . These interactions are crucial for the synthesis of bioactive heterocyclic compounds, which have pharmacological activities . The compound’s ability to form stable intermediates makes it valuable in the development of new drugs and therapeutic agents.
Cellular Effects
2-Chloro-6-methoxyquinoline-3-carbaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins . These effects can lead to changes in cellular behavior, such as altered proliferation rates, apoptosis, and metabolic activity. The compound’s impact on gene expression can result in the upregulation or downregulation of target genes, influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-Chloro-6-methoxyquinoline-3-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes. These molecular interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-methoxyquinoline-3-carbaldehyde can change over time due to its stability and degradation properties. The compound is air-sensitive and should be stored in a cool, dry, and well-ventilated place to maintain its stability . Over time, degradation products may form, which can influence the compound’s activity and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability is crucial for its consistent performance in biochemical assays.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methoxyquinoline-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
2-Chloro-6-methoxyquinoline-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can affect the compound’s activity and its impact on metabolic flux and metabolite levels. The study of these pathways is crucial for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, 2-Chloro-6-methoxyquinoline-3-carbaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Chloro-6-methoxyquinoline-3-carbaldehyde affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde typically involves the reaction of 2-chloro-6-methoxyquinoline with appropriate reagents to introduce the formyl group at the 3-position. One common method involves the Vilsmeier-Haack reaction, where 2-chloro-6-methoxyquinoline is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-6-methoxyquinoline-3-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as piperidine, pyridine, or triethylamine can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as thiols, amines, or alkoxides.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as n-butanethiol, n-hexanethiol, and 3-sulfanylpropionic acid are commonly used.
Condensation Reactions: Reagents like hydrazines and amines in the presence of catalysts such as L-proline.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Condensation Reactions: Schiff bases and hydrazones.
Oxidation and Reduction: Quinoline carboxylic acids and alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the methoxy group at the 6-position, which may affect its reactivity and biological activity.
6-Methoxyquinoline-3-carbaldehyde: Lacks the chloro group at the 2-position, which may influence its chemical properties and applications.
Uniqueness
2-Chloro-6-methoxyquinoline-3-carbaldehyde is unique due to the presence of both the chloro and methoxy groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups also contribute to its potential biological activities and applications in various fields .
Eigenschaften
IUPAC Name |
2-chloro-6-methoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQOMBXDCIPJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351035 | |
| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-29-3 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-Chloro-6-methoxyquinoline-3-carbaldehyde?
A1: 2-Chloro-6-methoxyquinoline-3-carbaldehyde is characterized by a planar quinoline ring system. [] The molecule also contains a formyl group (–CHO) attached to the quinoline ring. Interestingly, this formyl group is not perfectly aligned with the ring but is slightly bent out of plane. []
Q2: Is there any information available on the bond lengths and angles within the 2-Chloro-6-methoxyquinoline-3-carbaldehyde molecule?
A2: While the provided abstract mentions the planarity of the quinoline ring system and the slight bend in the formyl group, it doesn't delve into specific bond lengths and angles. [] For a detailed understanding of these structural parameters, a deeper dive into the full research article by Subashini et al. in Acta Crystallographica Section E [] would be beneficial.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


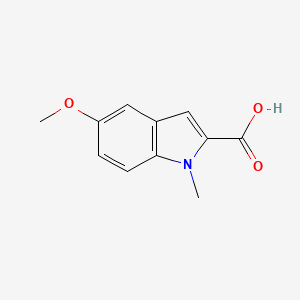
![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)
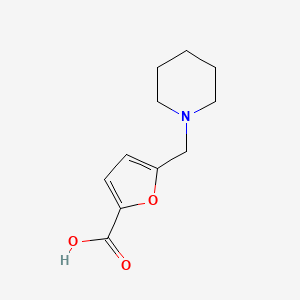
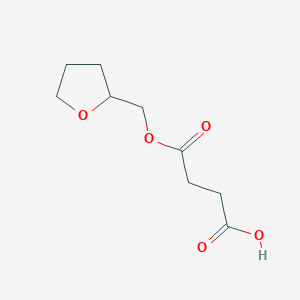

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)

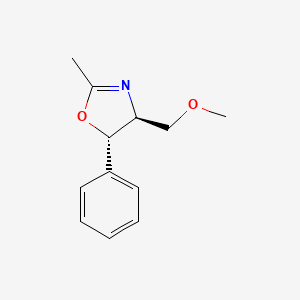
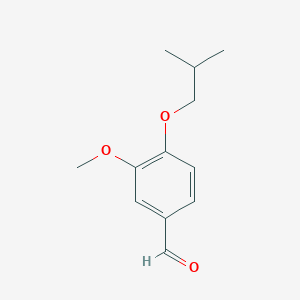
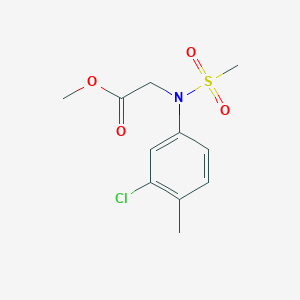
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)
